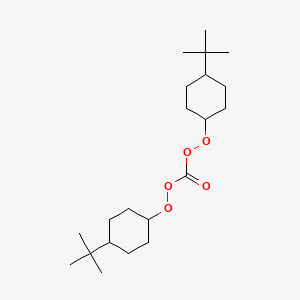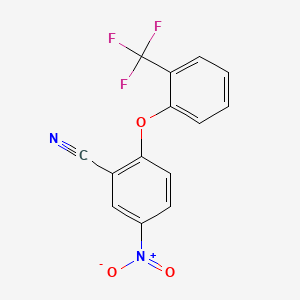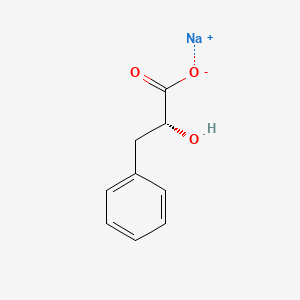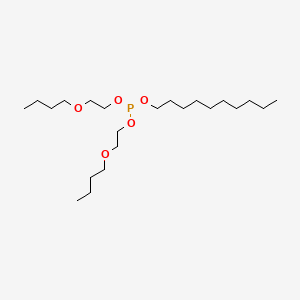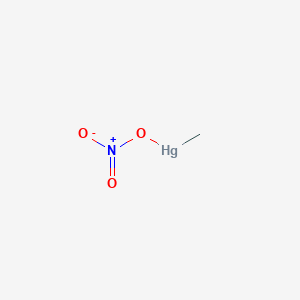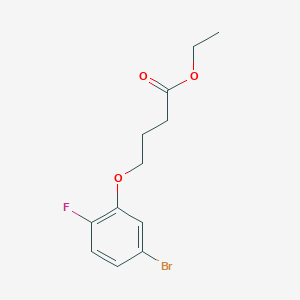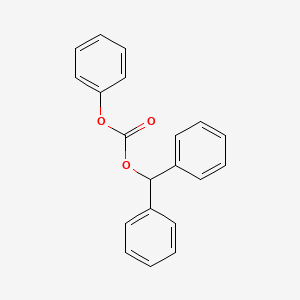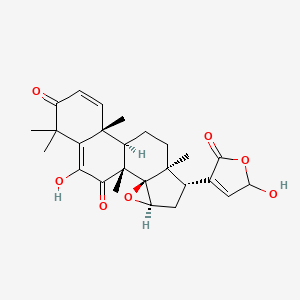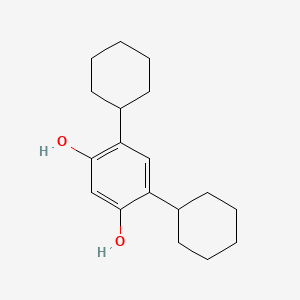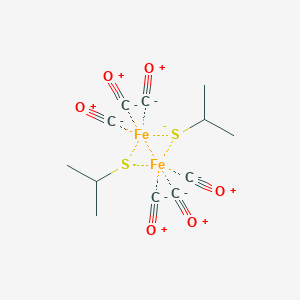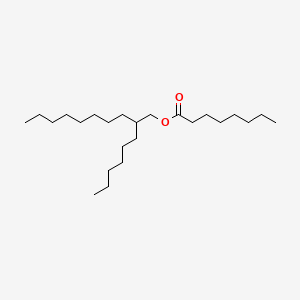
2-Hexyldecyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecyl octanoate is an organic compound with the molecular formula C24H48O2. It is an ester derived from octanoic acid and 2-hexyldecanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexyldecyl octanoate can be synthesized through the esterification reaction between octanoic acid and 2-hexyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyldecyl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and 2-hexyldecanol.
Oxidation: This compound can undergo oxidation reactions, especially at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and 2-hexyldecanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Hexyldecyl octanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-hexyldecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanoic acid and 2-hexyldecanol, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl octanoate
- Cetyl octanoate
- 2-Ethylhexyl octanoate
Comparison
2-Hexyldecyl octanoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other similar esters. For example, hexadecyl octanoate and cetyl octanoate have different alkyl chain lengths, affecting their solubility and melting points. 2-Ethylhexyl octanoate, on the other hand, has a branched alkyl chain, which influences its reactivity and applications.
Propriétés
Numéro CAS |
93777-70-9 |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-hexyldecyl octanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-10-13-15-17-20-23(19-16-12-9-6-3)22-26-24(25)21-18-14-11-8-5-2/h23H,4-22H2,1-3H3 |
Clé InChI |
NNHMAUVBQAHWPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




